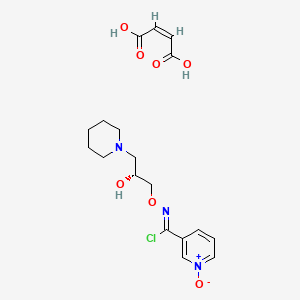

Ácido Maleico Arimoclomol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Mecanismo De Acción

BRX-220 ejerce sus efectos al estimular una vía natural de reparación celular a través de la activación de chaperonas moleculares. Estas chaperonas ayudan en el plegamiento y eliminación adecuados de las proteínas mal plegadas, que a menudo están implicadas en diversas enfermedades . El compuesto se dirige específicamente a las proteínas de choque térmico, como Hsp70, y aumenta su expresión, lo que lleva a una mejora de las respuestas al estrés celular y la protección contra la agregación de proteínas .

Análisis Bioquímico

Biochemical Properties

AriMocloMol Maleic Acid is believed to function by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . This process helps clear lipid build-up in cells, thereby improving lysosomal function .

Cellular Effects

It is known that the compound acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function . This action is particularly relevant in the context of NPC, where the NPC1 or NPC2 genes responsible for making proteins in the membrane of cells called lysosomes are not working properly, leading to lipid build-up in the body’s organs .

Molecular Mechanism

The molecular mechanism of AriMocloMol Maleic Acid involves the activation of molecular chaperones . These chaperones play a crucial role in protein folding and help in the clearance of damaged proteins, called aggregates, which are thought to play a role in many diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, AriMocloMol Maleic Acid has been investigated in one Phase 2/3 double-blind, placebo-controlled trial

Dosage Effects in Animal Models

It is known that AriMocloMol Maleic Acid has been shown to extend life in an animal model of ALS .

Metabolic Pathways

It is known that AriMocloMol Maleic Acid acts on multiple fronts to help clear lipid build-up in cells, which improves lysosomal function .

Subcellular Localization

Given its role in stimulating a normal cellular protein repair pathway through the activation of molecular chaperones , it is likely that AriMocloMol Maleic Acid interacts with various cellular compartments.

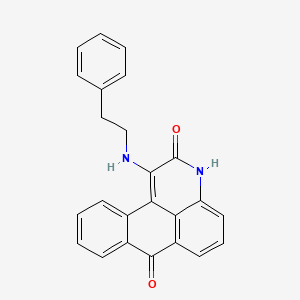

Métodos De Preparación

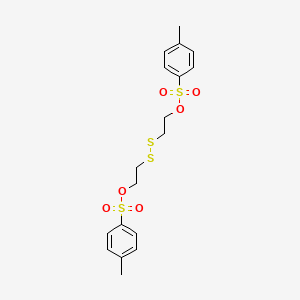

BRX-220 se puede sintetizar a través de una serie de reacciones químicas. La ruta sintética implica la reacción del cloruro de N-[(2R)-2-hidroxi-3-(1-piperidinil)propoxi]-3-piridinocarboximidoil 1-óxido con ácido maleico para formar la sal de maleato . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y temperaturas controladas para garantizar que se obtenga el producto deseado con alta pureza .

Análisis De Reacciones Químicas

BRX-220 sufre diversas reacciones químicas, incluyendo:

Oxidación: BRX-220 se puede oxidar para formar diferentes derivados, que pueden tener diferentes actividades biológicas.

Reducción: El compuesto se puede reducir en condiciones específicas para producir diferentes productos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

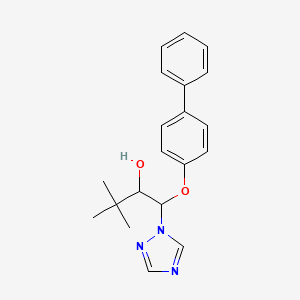

Comparación Con Compuestos Similares

BRX-220 es único en su capacidad de coinducir proteínas de choque térmico, lo que lo diferencia de otros compuestos con objetivos terapéuticos similares. Algunos compuestos similares incluyen:

Bimoclomol: Otro coinductor de proteínas de choque térmico con propiedades neuroprotectoras similares.

El mecanismo de acción único de BRX-220 y su capacidad para mejorar la expresión de proteínas de choque térmico lo diferencian de estos compuestos similares, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo .

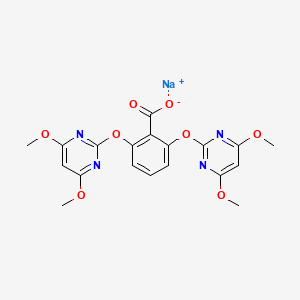

Propiedades

Número CAS |

289893-26-1 |

|---|---|

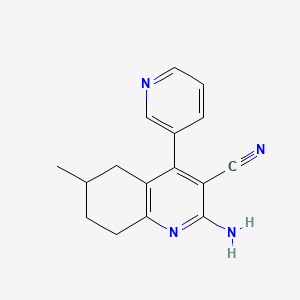

Fórmula molecular |

C18H24ClN3O7 |

Peso molecular |

429.9 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride |

InChI |

InChI=1S/C14H20ClN3O3.C4H4O4/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;5-3(6)1-2-4(7)8/h4-5,8-9,13,19H,1-3,6-7,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-;/m1./s1 |

Clave InChI |

OHUSJUJCPWMZKR-FEGZNKODSA-N |

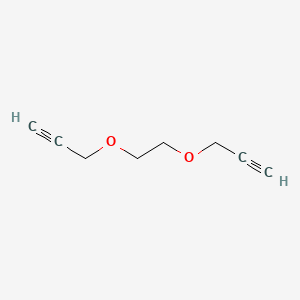

SMILES |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>99% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Arimoclomol maleate; BRX-220; BRX 220; BRX220; BRX-345; BRX 345; BRX345. |

Origen del producto |

United States |

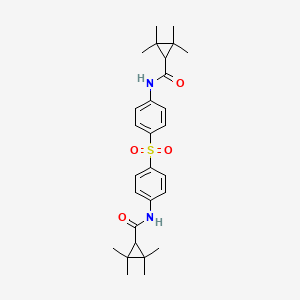

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)

![5,6-dimethyl-2-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1667515.png)